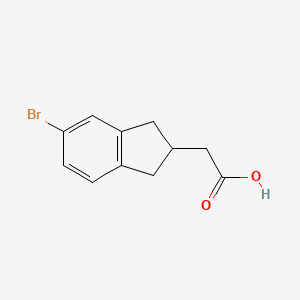

![molecular formula C8H5F2N3O2 B2464811 5-(二氟甲基)吡唑并[1,5-a]嘧啶-2-羧酸 CAS No. 1823843-51-1](/img/structure/B2464811.png)

5-(二氟甲基)吡唑并[1,5-a]嘧啶-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid is a chemical compound with the CAS Number: 1823843-51-1 . Its IUPAC name is 5-(difluoromethylene)-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid . The compound has a molecular weight of 213.14 .

Synthesis Analysis

The synthesis of 5-difluoromethyl- and 7-difluoromethyl-substituted pyrazolo[1,5-a]pyrimidines involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group . The reaction is regioselective, leading to 7-difluoromethylpyrazolo[1,5-a]pyrimidines in acetic acid, whereas 5-difluoromethylpyrazolo[1,5-a]pyrimidine derivatives are predominantly formed in trifluoroacetic acid .Molecular Structure Analysis

The InChI code for 5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid is 1S/C8H5F2N3O2/c9-7(10)4-1-2-13-6(11-4)3-5(12-13)8(14)15/h1-3,11H,(H,14,15) . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis

The reaction of 5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid involves the bonding of the NH2-group of the starting aminopyrazole with the Cβ of the dicarbonyl compounds . This reaction proceeds via an addition–elimination mechanism (aza-Michael type) .Physical and Chemical Properties Analysis

The compound has a molecular weight of 213.14 . More specific physical and chemical properties such as melting point, solubility, and spectral data were not found in the search results.科学研究应用

荧光探针和传感器

该化合物的独特结构特征使其成为设计荧光探针和传感器的绝佳候选者。 研究人员已探索了其溶剂荧光变色效应,该效应可用于检测特定离子或环境变化 .

高能材料

在高能材料领域,寻找易于合成的耐热炸药至关重要。 吡唑并[1,5-a]嘧啶类化合物,包括我们感兴趣的化合物,已被研究作为新型高能材料的潜力 .

抗癌剂

吡唑并[1,5-a]嘧啶骨架由于其多样的生物活性而引起了人们的关注。研究人员已经探索了该化合物的衍生物作为潜在的抗癌剂。 通过修饰取代基,科学家旨在提高其对癌细胞的选择性和功效 .

酶和受体抑制剂

5-(二氟甲基)吡唑并[1,5-A]嘧啶-2-羧酸独特的化学结构使其成为设计酶抑制剂或受体调节剂的有趣候选者。 通过靶向特定酶或受体,研究人员可以开发针对各种疾病的治疗剂 .

未来方向

Pyrazolo[1,5-a]pyrimidines are being extensively studied due to their diverse biological activity . Future research may focus on exploring the biological activities of 5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid and its derivatives, and developing more efficient and green synthetic methodologies .

作用机制

Target of Action

The primary target of 5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid is the PI3K δ enzyme . This enzyme plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Mode of Action

The compound acts as a moderate inhibitor of the PI3K δ enzyme . It binds to the enzyme, reducing its activity and thereby altering the downstream signaling pathways .

Biochemical Pathways

The inhibition of PI3K δ enzyme affects the PI3K/AKT/mTOR pathway , which is involved in cell cycle progression, cell survival, and angiogenesis . The alteration in this pathway can lead to changes in cell growth and survival .

Pharmacokinetics

The presence of the difluoromethyl group in the molecule is known to increase the metabolic stability, lipophilicity, and binding affinity to receptors , which could potentially enhance its bioavailability.

Result of Action

The inhibition of the PI3K δ enzyme by 5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid can lead to a decrease in cell proliferation and survival . This could potentially be beneficial in the treatment of diseases characterized by overactive cell growth, such as cancer .

Action Environment

The action of 5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability . Furthermore, the presence of other substances in the environment, such as proteins or other drugs, could potentially interact with the compound and alter its efficacy .

生化分析

Biochemical Properties

5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid is a purine analogue and has beneficial properties as antimetabolites in purine biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules, playing a crucial role in biochemical reactions .

Cellular Effects

The cellular effects of 5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid are diverse. It has been found to have cytotoxic effects on certain types of cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its effects at the molecular level are significant and contribute to its overall biological activity .

Metabolic Pathways

5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .

属性

IUPAC Name |

5-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N3O2/c9-7(10)4-1-2-13-6(11-4)3-5(12-13)8(14)15/h1-3,7H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZZHVBZJJHJQRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CC(=N2)C(=O)O)N=C1C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2464731.png)

![1-(5-(furan-2-yl)-3'-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-methylpropan-1-one](/img/structure/B2464732.png)

![4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid](/img/structure/B2464735.png)

![N'-(2,5-difluorophenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide](/img/structure/B2464739.png)

![1-(indolin-1-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2464741.png)

![1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B2464744.png)

![Dimethyl 2-(5-{[4-(tert-butyl)benzoyl]amino}-2-pyridinyl)malonate](/img/structure/B2464746.png)

![3-benzyl-7-[(3-methoxypropyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2464748.png)